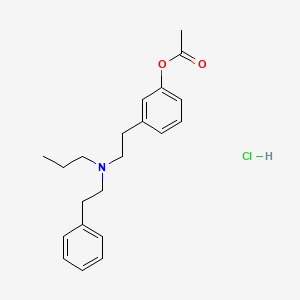
(R)-2-benzylpent-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-benzylpent-4-enoic acid is an organic compound that belongs to the class of carboxylic acids It features a benzyl group attached to the second carbon of a pent-4-enoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-benzylpent-4-enoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as ®-2-pentenoic acid, with benzyl bromide in the presence of a base like potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of ®-2-benzylpent-4-enoic acid may involve more scalable processes, such as catalytic hydrogenation of benzyl-substituted intermediates or the use of continuous flow reactors to optimize reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions
®-2-benzylpent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond in the pent-4-enoic acid chain can be oxidized to form epoxides or diols.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: LiAlH4 in anhydrous ether for reducing the carboxylic acid group.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Benzyl alcohol derivatives.
Substitution: Nitrobenzyl or halobenzyl derivatives.
Scientific Research Applications
®-2-benzylpent-4-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-benzylpent-4-enoic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-2-phenylpent-4-enoic acid: Similar structure but with a phenyl group instead of a benzyl group.
®-2-benzylbut-4-enoic acid: Similar structure but with a shorter carbon chain.
Uniqueness
®-2-benzylpent-4-enoic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its benzyl group provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(2R)-2-benzylpent-4-enoic acid |
InChI |
InChI=1S/C12H14O2/c1-2-6-11(12(13)14)9-10-7-4-3-5-8-10/h2-5,7-8,11H,1,6,9H2,(H,13,14)/t11-/m1/s1 |
InChI Key |
VDJGCNARLOCVIY-LLVKDONJSA-N |
Isomeric SMILES |
C=CC[C@H](CC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
C=CCC(CC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


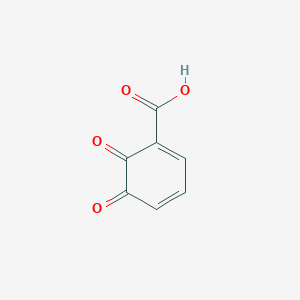
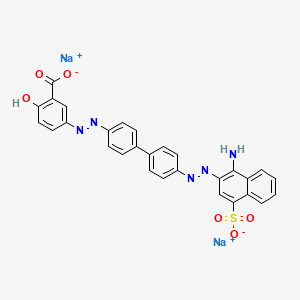
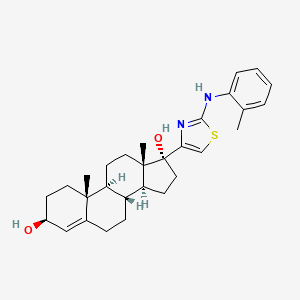
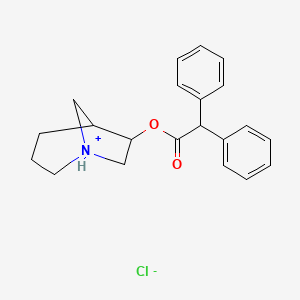

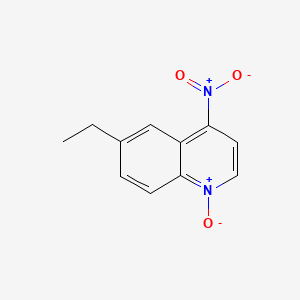

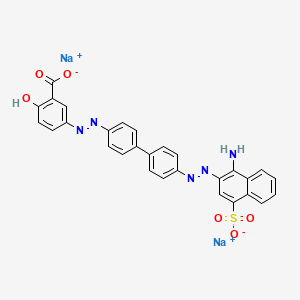
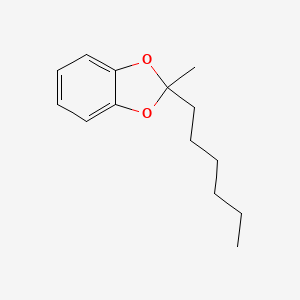
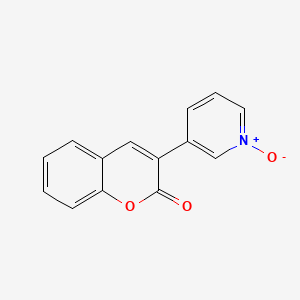
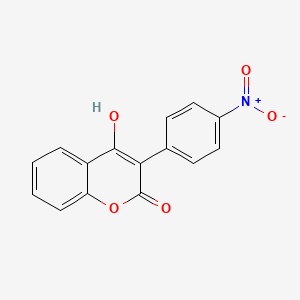
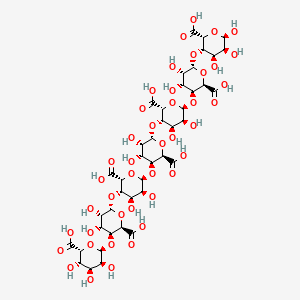
![[3-(4-Dodecylphenoxy)-2-hydroxypropyl]trimethylammonium chloride](/img/structure/B13785075.png)
